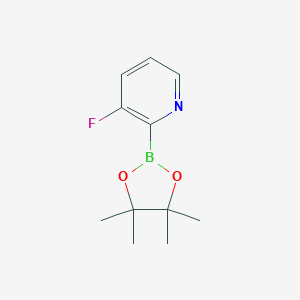

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Vue d'ensemble

Description

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative of pyridine. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 3-fluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction conditions include:

Catalyst: Palladium(II) acetate or palladium(0) complexes

Base: Potassium carbonate or cesium carbonate

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The reaction mixture is typically purified by column chromatography or recrystallization to obtain the desired compound.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a versatile boronic acid precursor in palladium-catalyzed Suzuki reactions. Key applications include:

Table 1: Representative Suzuki-Miyaura Reactions

Mechanistic Notes :

-

Reactions typically require microwave irradiation (e.g., 150°C for 15 minutes) or conventional heating (50–90°C for 5–24 hours) .

-

Base selection (K₂CO₃, Na₂CO₃, or Cs₂CO₃) influences yield, with carbonate bases preferred for mild conditions .

Nucleophilic Aromatic Substitution

The electron-withdrawing boronic ester group activates the pyridine ring for fluorine displacement :

Table 2: Substitution Reactions

| Nucleophile | Conditions | Product Class | Yield | Source |

|---|---|---|---|---|

| Piperidine | DMF, 100°C, 12h | 2-Aminopyridine derivatives | 58% | |

| Sodium thiophenolate | EtOH, reflux | 2-Arylthio-pyridines | 41% |

Key Observations :

-

Fluorine at the 2-position undergoes substitution more readily than boronic ester groups .

-

Steric hindrance from the tetramethyl dioxaborolane ring limits reactivity at the boronate site .

Formation of Heterocyclic Compounds

The boronic ester participates in intramolecular cyclizations to build fused rings:

Table 3: Cyclization Reactions

| Starting Material | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| 2-Bromoimidazopyridine | Pd(PPh₃)₄, Cs₂CO₃, DME | Imidazo[1,2-a]pyridine | 60% | |

| 3-Bromo-1,2,4-triazine | Pd(OAc)₂, SPhos, K₃PO₄ | Triazolo-pyridine hybrids | 55% |

Applications :

-

Used in kinase inhibitor synthesis (e.g., JAK/STAT pathway targets) .

-

Key intermediates for fluorescent probes in material science .

Stability and Handling

Applications De Recherche Scientifique

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is in the Suzuki-Miyaura cross-coupling reaction . This reaction is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. The compound acts as a boronic ester, which facilitates the coupling of aryl or vinyl halides with organoboron compounds under palladium catalysis .

Synthesis of Pharmaceutical Intermediates

In medicinal chemistry, this compound is utilized to synthesize various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to form stable bonds with different substrates makes it an essential building block in drug development processes .

Medicinal Chemistry

Drug Development

The incorporation of fluorine and boronic ester functionalities in this compound enhances its bioactivity and selectivity. Researchers have explored its potential in developing new therapeutic agents targeting various diseases. For instance, derivatives of this compound have shown promise in treating cancer and other conditions due to their ability to modulate biological pathways effectively .

Mechanism of Action

The mechanism by which this compound operates involves the activation of the boronic ester group during chemical reactions. In Suzuki-Miyaura coupling, the palladium catalyst facilitates transmetalation and subsequent reductive elimination steps that lead to the formation of desired products .

Material Science

Development of New Materials

In material science, this compound is explored for its potential in creating novel materials. Its reactivity allows for the development of polymers and electronic materials with enhanced properties. The compound's ability to form stable connections with various substrates makes it suitable for applications in electronics and nanotechnology .

Case Study 1: Synthesis of Anticancer Agents

A study reported the use of this compound in synthesizing novel anticancer agents through Suzuki-Miyaura coupling. The resulting compounds exhibited significant cytotoxicity against cancer cell lines compared to standard treatments.

Case Study 2: Material Development

Research demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties. The modified polymers showed enhanced performance in electronic applications.

Mécanisme D'action

The mechanism of action of 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The fluorine atom on the pyridine ring can also participate in various substitution reactions, enhancing the compound’s reactivity and versatility.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 3-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both a fluorine atom and a boronic ester group on the pyridine ring. This combination enhances its reactivity and makes it a valuable intermediate in various synthetic applications. The fluorine atom can participate in electrophilic aromatic substitution reactions, while the boronic ester group facilitates cross-coupling reactions, providing a versatile platform for the synthesis of diverse organic compounds.

Activité Biologique

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that incorporates a fluorine atom and a boronic ester group into a pyridine structure. This unique combination of functional groups has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, emphasizing its pharmacological profiles, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H19BFNO2

- Molecular Weight : 233.11 g/mol

- CAS Number : 1469440-25-2

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the boronic ester group allows for reversible covalent bonding with hydroxyl-containing biomolecules, which can modulate enzyme activity and protein interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes involved in metabolic pathways.

- Antiparasitic Activity : Analogous compounds have demonstrated activity against parasites such as Plasmodium falciparum, suggesting similar potential for this derivative.

- Cell Signaling Modulation : Its structural features may influence cell signaling pathways by altering protein interactions.

Antiparasitic Activity

In studies evaluating antiparasitic effects, derivatives similar to this compound were tested against P. falciparum. The following table summarizes the effective concentrations (EC50) observed in related compounds:

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on GSK-3β Inhibition :

- Antiviral Activity :

Pharmacokinetics and Toxicology

The pharmacokinetic profile of similar compounds indicates moderate metabolic stability and bioavailability. Toxicological assessments are necessary to ensure safety in therapeutic applications; however, preliminary data suggest low cytotoxicity in various cell lines at therapeutic concentrations .

Propriétés

IUPAC Name |

3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)9-8(13)6-5-7-14-9/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVXCKXEBKQHMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590523 | |

| Record name | 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309982-68-0 | |

| Record name | 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.